methyl 4-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate typically involves multiple steps. One common method includes the reaction of 4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine with methyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzoxazine compounds.
Scientific Research Applications
Methyl 4-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 4-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
- 6-chloro-4-methanesulfonyl-N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Uniqueness
Methyl 4-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate is unique due to its specific structural features and the presence of both benzoxazine and benzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20N2O6S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl 4-[(6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H20N2O6S/c1-12-4-9-16-15(10-12)21(28(3,24)25)11-17(27-16)18(22)20-14-7-5-13(6-8-14)19(23)26-2/h4-10,17H,11H2,1-3H3,(H,20,22) |
InChI Key |
YIJUMTCKJHYOKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.